molecular formula C11H14N2O B174106 N-[(Azetidin-3-yl)methyl]benzamide CAS No. 199528-26-2

N-[(Azetidin-3-yl)methyl]benzamide

Cat. No. B174106
M. Wt: 190.24 g/mol
InChI Key: JXTDLEJVNKKHCM-UHFFFAOYSA-N
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Description

N-[(Azetidin-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the benzamide family and has a unique structure that offers several advantages over other compounds.

Scientific Research Applications

N-[(Azetidin-3-yl)methyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have significant anti-inflammatory, analgesic, and antitumor activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism Of Action

The exact mechanism of action of N-[(Azetidin-3-yl)methyl]benzamide is not fully understood. However, it is believed to act by inhibiting the activity of specific enzymes and proteins involved in various cellular processes. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.

Biochemical And Physiological Effects

N-[(Azetidin-3-yl)methyl]benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to reduce the activity of specific enzymes and proteins involved in the regulation of gene expression. The compound has been shown to have analgesic effects, reducing pain and discomfort in animal models. Additionally, it has been shown to have antitumor activity, inhibiting the growth and proliferation of cancer cells.

Advantages And Limitations For Lab Experiments

N-[(Azetidin-3-yl)methyl]benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a unique structure that offers several advantages over other compounds. However, there are also limitations to its use in lab experiments. The compound has low solubility in water, which can make it difficult to use in certain experiments. Additionally, the compound has not been extensively studied in humans, and its safety and efficacy are not fully understood.

Future Directions

There are several future directions for the study of N-[(Azetidin-3-yl)methyl]benzamide. One potential direction is the development of new synthetic methods that can improve the yield and purity of the compound. Another direction is the study of the compound in humans to determine its safety and efficacy. Additionally, the compound could be studied further for its potential use in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Finally, the compound could be modified to improve its solubility and other properties, making it more useful for lab experiments and potential therapeutic applications.

Synthesis Methods

The synthesis of N-[(Azetidin-3-yl)methyl]benzamide involves the reaction of 3-aminomethylazetidine and benzoyl chloride in the presence of a base. The reaction is carried out under mild conditions and yields a high purity product. The purity of the product can be further enhanced by recrystallization or chromatography techniques.

properties

CAS RN

199528-26-2

Product Name

N-[(Azetidin-3-yl)methyl]benzamide

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

N-(azetidin-3-ylmethyl)benzamide

InChI

InChI=1S/C11H14N2O/c14-11(10-4-2-1-3-5-10)13-8-9-6-12-7-9/h1-5,9,12H,6-8H2,(H,13,14)

InChI Key

JXTDLEJVNKKHCM-UHFFFAOYSA-N

SMILES

C1C(CN1)CNC(=O)C2=CC=CC=C2

Canonical SMILES

C1C(CN1)CNC(=O)C2=CC=CC=C2

synonyms

Benzamide, N-(3-azetidinylmethyl)-

Origin of Product

United States

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